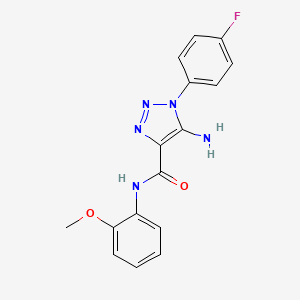

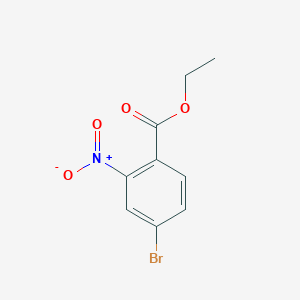

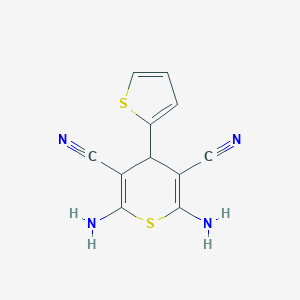

![molecular formula C10H12N4 B2931017 N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1935659-50-9](/img/structure/B2931017.png)

N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a derivative of pyrrolopyrimidine, a class of nitrogen-containing heterocycles . It belongs to the class of heterocyclic compounds known as pyrrolopyrimidines . These compounds have been studied for many years as potential lead compounds for the development of antiproliferative agents .

Applications De Recherche Scientifique

Antimicrobial Activity

The pyrrolopyrimidine scaffold, which includes N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , has been identified as having significant antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens. Its efficacy in disrupting bacterial cell wall synthesis or protein synthesis could be a key area of study .

Anti-inflammatory Agents

Due to the inherent bioactivity of the pyrrolopyrimidine core, derivatives of this compound may serve as potent anti-inflammatory agents. Research could explore its use in treating chronic inflammatory diseases by inhibiting key inflammatory pathways or cytokines .

Antiviral Applications

The structural features of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine make it a candidate for antiviral drug development. Its potential to interfere with viral replication or to act as a protease inhibitor could be pivotal in the treatment of viral infections .

Antifungal Uses

Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. The pyrrolopyrimidine derivatives could be explored for their antifungal activity, possibly through the inhibition of fungal cell membrane synthesis or function .

Antioxidant Properties

This compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Research into its capacity to scavenge free radicals or to enhance the body’s endogenous antioxidant mechanisms would be valuable .

Antitumor and Kinase Inhibition

The kinase inhibitory activity of pyrrolopyrimidine derivatives, including N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine , suggests a role in cancer therapy. Studies could focus on its ability to inhibit specific kinases involved in tumor growth and proliferation .

Aggregation-Induced Emission Enhancement (AIEE)

The compound’s derivatives have shown unexpected time-dependent AIEE properties. This could have implications in the development of new materials for organic electronics, such as light-emitting diodes or sensors .

Heterocyclic Synthesis

As a building block in heterocyclic chemistry, this compound can be used to synthesize a variety of complex molecules with potential applications in pharmaceuticals and agrochemicals. Its versatility in multi-component reactions (MCRs) makes it a valuable tool for medicinal chemists .

Mécanisme D'action

Target of Action

The primary target of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

It is known that the compound binds to the active site of the enzyme, potentially inhibiting its function .

Biochemical Pathways

The inhibition of Adenine phosphoribosyltransferase affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides. This disruption can lead to a decrease in nucleotide production, affecting various downstream processes such as DNA replication and RNA transcription .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Propriétés

IUPAC Name |

6-methyl-N-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCPWFLBGDDVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=N2)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)

![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)

![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)